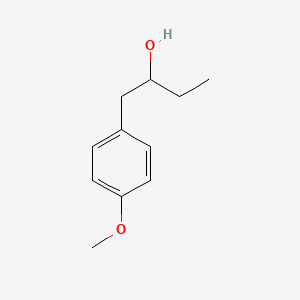

1-(4-Methoxyphenyl)-2-butanol

Description

Significance of Aryl-Substituted Butanols in Synthetic Chemistry

Aryl-substituted butanols are valuable intermediates in organic synthesis due to the presence of both a hydroxyl group and an aromatic ring. This bifunctionality allows for a wide range of chemical transformations. The hydroxyl group can be oxidized to a ketone, converted into a leaving group for substitution or elimination reactions, or used to form esters and ethers. The aryl group, in this case, a methoxyphenyl group, can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

The specific positioning of the substituents in 1-(4-methoxyphenyl)-2-butanol, with the hydroxyl group on the second carbon of the butanol chain, introduces a chiral center, making it a target for stereoselective synthesis. The development of methods to control the stereochemistry at this center is a key area of research, as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. For instance, substituted 2-butanols have been investigated as nonpeptidic inhibitors of HIV protease, where the stereochemistry of the alcohol was found to be crucial for its binding affinity to the enzyme. acs.org

Historical Context of Phenylalkanols and their Derivatives

The study of phenylalkanols and their derivatives has a rich history rooted in the broader exploration of alcohols and aromatic compounds. Phenol, the simplest phenylalkanol, was discovered in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar. atamankimya.com This discovery paved the way for the investigation of a vast array of related structures, including those with longer alkyl chains and various substituents on the phenyl ring.

The development of the Grignard reaction in the early 20th century revolutionized the synthesis of phenylalkanols. This reaction, which involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound, provided a versatile and efficient method for creating carbon-carbon bonds and introducing hydroxyl groups. youtube.com The synthesis of compounds like 1-(4-methoxyphenyl)-2-butanol can be readily achieved using this methodology, for example, by reacting 4-methoxyphenylmagnesium bromide with butanal. youtube.comsigmaaldrich.com

Over the years, research has focused on refining the synthesis of phenylalkanols, including the development of catalytic methods to improve efficiency and reduce waste. beilstein-journals.org The historical progression of derivative chemistry has seen a shift from utilizing naturally sourced materials to highly controlled synthetic processes, enabling the creation of complex molecules with specific functionalities. mendelu.cz

Structural Characteristics and Isomeric Considerations of 1-(4-Methoxyphenyl)-2-butanol

The chemical structure of 1-(4-methoxyphenyl)-2-butanol consists of a butane (B89635) backbone with a 4-methoxyphenyl (B3050149) group attached to the first carbon and a hydroxyl group on the second. This arrangement gives rise to several important structural features.

Key Structural Features:

Aromatic Ring: The 4-methoxyphenyl group is an electron-rich aromatic system due to the electron-donating nature of the methoxy (B1213986) group.

Hydroxyl Group: The secondary alcohol at the C2 position is a key functional group, enabling a variety of chemical reactions.

Chiral Center: The C2 carbon is a stereocenter, meaning that 1-(4-methoxyphenyl)-2-butanol can exist as a pair of enantiomers, (R)- and (S)-1-(4-methoxyphenyl)-2-butanol.

Isomerism:

Structural isomerism is prevalent for compounds with the molecular formula of 1-(4-methoxyphenyl)-2-butanol (C11H16O2). nist.govnih.govnist.gov These isomers can be categorized as follows:

Positional Isomers: These isomers have the same carbon skeleton and functional groups but differ in the position of the functional groups. For example, moving the hydroxyl group to a different carbon on the butanol chain results in positional isomers like 4-(4-methoxyphenyl)butan-1-ol and 4-(4-methoxyphenyl)butan-2-ol. nist.govchemspider.comsavemyexams.comresearchgate.net Similarly, the methoxy group could be at the ortho or meta position on the phenyl ring.

Functional Group Isomers: These isomers have the same molecular formula but different functional groups. savemyexams.com An example would be an ether, such as 1-(4-ethoxyphenyl)ethanol.

Chain Isomers: These isomers have the same molecular formula and functional groups but differ in the arrangement of the carbon chain. savemyexams.com For example, the butyl chain could be branched to form an isobutyl or tert-butyl group.

The specific isomer, 1-(4-methoxyphenyl)-2-butanol, is a secondary alcohol, which distinguishes it from its primary alcohol isomer, 1-(4-methoxyphenyl)-1-butanol. The precursor ketone for the synthesis of 1-(4-methoxyphenyl)-2-butanol is 1-(4-methoxyphenyl)butan-2-one. nih.gov

Table 1: Physicochemical Properties of 1-(4-Methoxyphenyl)-2-butanol and Related Isomers

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-(4-Methoxyphenyl)-2-butanol | C11H16O2 | 180.24 | 67952-38-9 |

| 4-(4-Methoxyphenyl)butan-1-ol | C11H16O2 | 180.24 | 52244-70-9 nist.gov |

| 4-(4-Methoxyphenyl)-2-butanone | C11H14O2 | 178.23 | 104-20-1 sigmaaldrich.com |

| 1-(4-Methoxyphenyl)butan-2-one | C11H14O2 | 178.23 | 53917-01-4 nih.gov |

This table is generated based on available data and may not be exhaustive.

Overview of Research Trajectories for Related Methoxyaryl Alcohols

Research on methoxyaryl alcohols, a class that includes 1-(4-methoxyphenyl)-2-butanol, is driven by their utility in various fields of chemistry. A significant area of investigation is their synthesis, with a focus on developing efficient and selective catalytic methods. For example, the catalytic hydrogenation of methoxy-substituted acetophenones to produce the corresponding alcohols is a well-studied transformation. nih.govnih.govresearchgate.net

Another important research direction involves the use of methoxyaryl alcohols as building blocks in the synthesis of more complex molecules. The methoxy group can influence the reactivity of the aromatic ring and can also be cleaved to reveal a phenol, providing another point for functionalization. For instance, 4-(4-methoxyphenyl)butanol has been used in the synthesis of 4-(4-hydroxyphenyl)butanol through demethylation. prepchem.com

Furthermore, the dearomatization of methoxyaryl compounds is an emerging area of research, allowing for the synthesis of spirocyclic structures. researchgate.net The investigation of the biological activity of methoxyaryl alcohols and their derivatives is also a prominent theme, with studies exploring their potential as enzyme inhibitors and other therapeutic agents. acs.orgnih.gov The unique electronic and steric properties imparted by the methoxyaryl group continue to make these compounds attractive targets for synthetic and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)butan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-3-10(12)8-9-4-6-11(13-2)7-5-9/h4-7,10,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRSWKWGQREELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis of 1-(4-Methoxyphenyl)-2-butanol

Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule. For 1-(4-methoxyphenyl)-2-butanol, this is primarily achieved by the asymmetric reduction of its prochiral ketone precursor, 1-(4-methoxyphenyl)-2-butanone, or through dynamic kinetic resolution of the racemic alcohol.

The most direct route to enantiopure 1-(4-methoxyphenyl)-2-butanol is the asymmetric reduction of 1-(4-methoxyphenyl)-2-butanone. This transformation converts a flat, non-chiral ketone into a chiral alcohol by the addition of a hydride (H⁻) in a stereocontrolled manner. This control is exerted by either biological catalysts (enzymes) or synthetic chiral catalysts.

Biocatalysis has emerged as a powerful and environmentally friendly method for producing enantiomerically pure compounds. researchgate.net Enzymes, particularly alcohol dehydrogenases (ADHs) and other keto reductases (KREDs), operate with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov These enzymes catalyze the reduction of a carbonyl group to a hydroxyl group, using a cofactor such as NADH or NADPH as the hydride source. researchgate.netscite.ai

The stereochemical outcome of the reduction is often dictated by "Prelog's rule," which predicts which face of the carbonyl will be attacked based on the relative size of the substituents. However, a significant number of ADHs that follow an "anti-Prelog" pathway are also known, providing access to the opposite enantiomer. researchgate.netnih.gov Whole-cell biocatalysts, such as yeast (e.g., Saccharomyces uvarum) and bacteria (e.g., Lactobacillus paracasei), are frequently used as they contain the necessary enzymes and cofactor regeneration systems. researchgate.netresearchgate.net

For the synthesis of the related compound (S)-1-(4-methoxyphenyl)ethanol from 4-methoxyacetophenone, various biocatalysts have been successfully employed, demonstrating the applicability of this method to structurally similar ketones.

Table 1: Examples of Enzymatic Reduction of 4-Methoxyacetophenone

| Biocatalyst | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Saccharomyces uvarum | 4-Methoxyacetophenone | (S) | >99 | >99 |

Data sourced from references researchgate.netresearchgate.net.

Chiral catalysis utilizes small-molecule catalysts, which can be organometallic complexes or purely organic molecules (organocatalysts), to induce enantioselectivity. Asymmetric transfer hydrogenation is a prominent example, often employing ruthenium (Ru), rhodium (Rh), or iridium (Ir) complexes with chiral ligands. The Noyori-type catalysts, featuring a ruthenium center and a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, are highly effective for the reduction of aryl ketones. princeton.edu

The choice of ligand chirality, such as (R)-BINAP or (S)-BINAP, dictates the configuration of the resulting alcohol product. These reactions typically use a hydrogen source like isopropanol (B130326) or a formic acid/triethylamine mixture. Organocatalysis, on the other hand, avoids metals and uses chiral organic molecules, such as those derived from proline or cinchona alkaloids, to activate the substrate and deliver the hydride stereoselectively.

Table 2: Representative Chiral Catalysis for Ketone Reduction

| Catalyst System | Substrate Type | Hydrogen Source | Typical ee (%) |

|---|---|---|---|

| Ru(II)-TsDPEN | Aryl Ketones | HCOOH/Et₃N | >95 |

| (S,S)-Noyori Catalyst | Aryl Ketones | i-PrOH | >98 |

This table presents typical results for the asymmetric reduction of aryl ketones using well-established chiral catalysts.

An alternative strategy to form the chiral center is through the enantioselective addition of an ethyl group nucleophile to the prochiral aldehyde, 4-methoxyphenylacetaldehyde. This can be achieved using organometallic reagents, such as diethylzinc (B1219324) (Et₂Zn) or an ethyl Grignard reagent (EtMgBr), in the presence of a chiral ligand or catalyst. mdpi.com The catalyst coordinates to both the aldehyde and the organometallic reagent, creating a chiral environment that directs the ethyl group to attack one of the two faces of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of 1-(4-methoxyphenyl)-2-butanol. This method builds the carbon skeleton and sets the stereocenter in a single step.

Dynamic kinetic resolution (DKR) is a highly efficient process that can theoretically convert 100% of a racemic starting material into a single, enantiopure product. wikipedia.org This strategy is applied to a racemic mixture of 1-(4-methoxyphenyl)-2-butanol. DKR combines a rapid, in-situ racemization of the starting material with a highly enantioselective, irreversible reaction. princeton.edu

A common DKR setup for secondary alcohols involves two catalysts:

A racemization catalyst, often a ruthenium complex, that interconverts the (R)- and (S)-alcohols. princeton.edunih.gov

A resolution catalyst, typically an enzyme like a lipase (B570770) (e.g., Candida antarctica lipase B, CALB), that selectively catalyzes a reaction (e.g., acylation) on only one of the two enantiomers. researchgate.net

In this process, as the lipase selectively acylates one enantiomer (e.g., the R-enantiomer), the remaining S-enantiomer is continuously racemized back to a 1:1 mixture of R and S by the ruthenium catalyst. This allows the lipase to eventually convert the entire starting material into a single enantiomer of the acylated product, which can then be deprotected to yield the enantiopure alcohol. wikipedia.org This methodology has been successfully applied to the synthesis of the structurally similar compound (R)-Bufuralol and the conversion of racemic 4-phenyl-2-butanol (B1222856) to the corresponding chiral amine. wikipedia.orgnih.govnih.gov

Asymmetric Reduction of Prochiral Ketone Precursors

Classical Organic Synthetic Routes

Classical, non-stereoselective methods provide a straightforward means to produce racemic 1-(4-methoxyphenyl)-2-butanol. These routes typically involve two main approaches:

Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. Two possible disconnections are:

Reacting 4-methoxybenzylmagnesium chloride with propionaldehyde.

Reacting ethylmagnesium bromide with 4-methoxyphenylacetaldehyde. Following the initial addition, an acidic workup protonates the resulting alkoxide to yield the racemic alcohol.

Reduction of a Ketone: This is the most common classical route, involving the synthesis of the precursor ketone, 1-(4-methoxyphenyl)-2-butanone (also known as p-methoxyphenylacetone), followed by its reduction. biosynth.com

Synthesis of the Ketone: The ketone can be prepared via Friedel-Crafts acylation of anisole (B1667542) or through methods like the reaction of p-methoxybenzyl chloride with ethyl acetoacetate (B1235776) followed by hydrolysis and decarboxylation. google.com

Reduction: The ketone is then reduced using standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., methanol (B129727) or ethanol) or lithium aluminum hydride (LiAlH₄) in an ether solvent (e.g., diethyl ether or THF). researchgate.net These reagents deliver a hydride non-selectively to the carbonyl carbon, resulting in a racemic mixture of 1-(4-methoxyphenyl)-2-butanol.

Grignard or Organolithium Reagent Additions to Carbonyls

A primary and highly effective method for constructing 1-(4-methoxyphenyl)-2-butanol is through the nucleophilic addition of an organometallic reagent to a suitable carbonyl compound. This approach builds the carbon skeleton and introduces the hydroxyl group in a single, well-defined step.

Specifically, the reaction can be performed by treating 1-(4-methoxyphenyl)acetaldehyde with ethylmagnesium bromide or by reacting 4-methoxybenzaldehyde (B44291) with propylmagnesium bromide. The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon. organicchemistrytutor.comyoutube.com This addition leads to the formation of a magnesium alkoxide intermediate, which, upon acidic workup, is protonated to yield the final secondary alcohol product. organicchemistrytutor.com This method is renowned for its reliability in forming carbon-carbon bonds. youtube.com

| Carbonyl Compound | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|

| 1-(4-Methoxyphenyl)acetaldehyde | Ethylmagnesium Bromide | Magnesium alkoxide | 1-(4-Methoxyphenyl)-2-butanol |

| 4-Methoxybenzaldehyde | Propylmagnesium Bromide | Magnesium alkoxide | 1-(4-Methoxyphenyl)-2-butanol |

Alkylation Reactions

Alkylation reactions provide another strategic route to the carbon framework of 1-(4-methoxyphenyl)-2-butanol. mt.com Friedel-Crafts alkylation, a classic method in organic synthesis, can be employed to attach an alkyl group to an aromatic substrate. mt.com For instance, the alkylation of anisole with a suitable four-carbon electrophile in the presence of a Lewis acid catalyst like AlCl₃ could establish the basic carbon skeleton. Subsequent functional group manipulations would then be necessary to introduce the hydroxyl group at the C-2 position.

Reduction of Corresponding Ketones or Esters

The reduction of the corresponding ketone, 1-(4-methoxyphenyl)-2-butanone, is a direct and widely used method for the synthesis of 1-(4-methoxyphenyl)-2-butanol. This transformation can be efficiently achieved using various reducing agents.

Common reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. A subsequent workup with a proton source neutralizes the intermediate to afford the secondary alcohol. This method is highly reliable for converting ketones to secondary alcohols. A similar strategy can be applied to related esters, which would require a stronger reducing agent like LiAlH₄ to achieve the full reduction to the alcohol. The precursor ketone, 4-(4-methoxyphenyl)-2-butanone, is a known compound used in various chemical applications. chemicalbook.combiosynth.comnist.gov

| Reducing Agent | Typical Solvent | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Milder, more selective for ketones and aldehydes. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Very powerful, reduces ketones, esters, and carboxylic acids. Requires careful handling. |

Palladium-Catalyzed Coupling Reactions

Modern synthetic chemistry offers powerful tools for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. organic-chemistry.org Techniques such as the Suzuki or Heck reactions can be strategically employed to assemble the molecular framework of a precursor to 1-(4-methoxyphenyl)-2-butanol.

For example, a Suzuki coupling could be envisioned between a boronic acid derivative of the anisole ring and a suitable four-carbon chain containing a protected hydroxyl group or a group that can be converted to one. Similarly, palladium-catalyzed α-arylation of a ketone can be a powerful method for creating the C-C bond between the aromatic ring and the butanone chain, which can then be reduced to the target alcohol. nih.gov These methods are valued for their high efficiency and tolerance of a wide range of functional groups. organic-chemistry.org

Functionalization and Derivatization Strategies

The hydroxyl group of 1-(4-methoxyphenyl)-2-butanol is a key site for further chemical modification, allowing for the synthesis of a variety of derivatives such as ethers and esters, or its conversion back to a carbonyl compound.

Conversion to Ethers and Esters

Ethers: The hydroxyl group of 1-(4-methoxyphenyl)-2-butanol can be converted into an ether through the Williamson ether synthesis. chemistrytalk.orgwikipedia.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. youtube.comjove.com This alkoxide then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding ether. masterorganicchemistry.com

Esters: The formation of esters from 1-(4-methoxyphenyl)-2-butanol is commonly achieved through Fischer esterification. chemistrysteps.comorganic-chemistry.org This acid-catalyzed reaction involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to favor the formation of the ester, it is common to use an excess of one reactant or to remove the water that is formed as a byproduct. chemistrysteps.comorganic-chemistry.org This method is a foundational technique for creating esters from both simple and complex alcohols. patsnap.com

Oxidation to Corresponding Carbonyls

The secondary alcohol functional group in 1-(4-methoxyphenyl)-2-butanol can be oxidized to yield the corresponding ketone, 1-(4-methoxyphenyl)-2-butanone. A variety of oxidizing agents can accomplish this transformation. libretexts.org

Reagents such as chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (the Jones reagent), or pyridinium (B92312) chlorochromate (PCC) are effective for this purpose. libretexts.org PCC is a milder reagent that is particularly useful for converting secondary alcohols to ketones without further oxidation. libretexts.org More modern and greener methods, such as photochemical oxidation using air as the oxidant, have also been developed for the oxidation of benzylic secondary alcohols. rsc.orgrsc.org

Formation of Heterocyclic Analogues

The chemical structure of 1-(4-methoxyphenyl)-2-butanol, possessing a hydroxyl group at the C-2 position and a flexible butane (B89635) chain, presents a valuable scaffold for the synthesis of various heterocyclic analogues. While direct experimental data for the cyclization of this specific compound is not extensively documented in publicly available literature, established principles of organic synthesis allow for the inference of several plausible pathways to form key heterocyclic systems, such as oxetanes and tetrahydrofurans. These transformations typically rely on intramolecular cyclization reactions, where the hydroxyl group acts as an internal nucleophile.

Inferred Synthesis of a Substituted Tetrahydrofuran (B95107):

One of the most probable heterocyclic transformations for 1-(4-methoxyphenyl)-2-butanol is its conversion to a substituted tetrahydrofuran. Tetrahydrofurans are prevalent structural motifs in numerous natural products and pharmacologically active compounds. The synthesis can be envisioned through an intramolecular nucleophilic substitution (SN2) reaction. This process would first involve the activation of the terminal methyl group (C-4) or the benzylic C-1 position through halogenation or conversion to a sulfonate ester (e.g., tosylate or mesylate), thereby creating a good leaving group. Subsequent treatment with a base would facilitate the deprotonation of the C-2 hydroxyl group, which would then attack the electrophilic carbon center, leading to ring closure and the formation of a 2-methyl-4-(4-methoxyphenyl)tetrahydrofuran or a 2-ethyl-5-(4-methoxyphenyl)tetrahydrofuran derivative, respectively. The stereochemistry of the starting alcohol would influence the stereochemical outcome of the cyclization.

| Reactant | Reagents | Product (Inferred) | Reaction Type |

| 1-(4-Methoxyphenyl)-2-butanol | 1. TsCl, Pyridine2. NaH | 2-Ethyl-5-(4-methoxyphenyl)tetrahydrofuran | Intramolecular Williamson Ether Synthesis |

| 1-(4-Methoxyphenyl)-2-butanol | 1. PBr32. NaH | 2-Methyl-4-(4-methoxyphenyl)tetrahydrofuran | Intramolecular Williamson Ether Synthesis |

Inferred Synthesis of a Substituted Oxetane (B1205548):

The formation of a four-membered oxetane ring from 1-(4-methoxyphenyl)-2-butanol is also a theoretical possibility, although generally less favored than the formation of a five-membered ring due to higher ring strain. beilstein-journals.org The synthesis of oxetanes often involves intramolecular cyclization of 1,3-diols. researchgate.net To achieve this from 1-(4-methoxyphenyl)-2-butanol, the compound would first need to be functionalized to introduce a leaving group at the C-4 position, analogous to the tetrahydrofuran synthesis. The subsequent intramolecular cyclization, promoted by a strong base, would then form the oxetane ring. The success of this transformation would be highly dependent on the reaction conditions, with high dilution favoring the formation of the cyclic product over intermolecular side reactions.

| Reactant | Reagents | Product (Inferred) | Reaction Type |

| 1-(4-Methoxyphenyl)-2-butanol | 1. MsCl, Et3N2. t-BuOK | 2-Propyl-3-(4-methoxyphenyl)oxetane | Intramolecular Williamson Ether Synthesis |

These inferred synthetic routes are based on well-established methodologies for the formation of cyclic ethers from alcohols. nih.govmagtech.com.cnnih.govorganic-chemistry.orgresearchgate.netchemistryviews.org The specific yields and stereoselectivity of these reactions for 1-(4-methoxyphenyl)-2-butanol would require experimental validation.

Incorporation into Polymer Architectures (if applicable, inferred)

While there is no direct evidence in the reviewed literature for the polymerization of 1-(4-methoxyphenyl)-2-butanol, its chemical structure suggests its potential as a monomer for the synthesis of various polymer architectures. The presence of a reactive hydroxyl group is the key feature that would enable its incorporation into polymer chains.

Potential as a Monomer for Polyethers and Polyesters:

1-(4-methoxyphenyl)-2-butanol could theoretically serve as a monomer in the synthesis of polyethers and polyesters. For the formation of polyethers, the hydroxyl group could be converted into an alkoxide and then reacted with a dihaloalkane in a Williamson ether synthesis-type polycondensation. Alternatively, under acidic conditions, the alcohol could undergo self-condensation via dehydration, although this method often lacks control over the polymer structure and molecular weight.

For polyester (B1180765) synthesis, 1-(4-methoxyphenyl)-2-butanol could be reacted with a dicarboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in a polycondensation reaction. The resulting polyester would feature the 1-(4-methoxyphenyl)-2-butyl group as a pendant side chain, which could influence the polymer's thermal and mechanical properties.

Inferred Polymerization via Ring-Opening Polymerization (ROP):

A more controlled approach to incorporating 1-(4-methoxyphenyl)-2-butanol into a polymer backbone would be through ring-opening polymerization (ROP). This would be a two-step process. First, the molecule would need to be converted into a cyclic monomer, such as a substituted lactone or a cyclic ether. For instance, if the previously described synthesis of a tetrahydrofuran or oxetane analogue were successful, these cyclic ethers could potentially undergo cationic ring-opening polymerization to yield a polyether. rsc.orgsemanticscholar.org This method often allows for good control over the polymer's molecular weight and architecture.

| Potential Polymer Type | Inferred Synthetic Route | Monomer (Inferred) |

| Polyether | Cationic Ring-Opening Polymerization | 2-Ethyl-5-(4-methoxyphenyl)tetrahydrofuran |

| Polyester | Polycondensation | 1-(4-Methoxyphenyl)-2-butanol and a dicarboxylic acid |

The feasibility of these polymerization strategies and the properties of the resulting polymers would depend on various factors, including the reactivity of the monomer, the choice of catalyst, and the polymerization conditions. Experimental investigation is necessary to validate these inferred possibilities.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 1-(4-Methoxyphenyl)-2-butanol, providing detailed information about the carbon-hydrogen framework. Analysis of ¹H and ¹³C NMR spectra allows for the assignment of each unique proton and carbon atom in the molecule.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the 1,4-disubstituted methoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the butanol chain. The aromatic region typically displays a pair of doublets, characteristic of an AA'BB' system for a para-substituted benzene (B151609) ring. The aliphatic region shows signals for the benzylic methylene (B1212753) protons (C1-H), the methine proton adjacent to the hydroxyl group (C2-H), the methylene protons of the ethyl group (C3-H), and the terminal methyl protons (C4-H).

The ¹³C NMR spectrum provides complementary information, with distinct resonances for each of the ten unique carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and oxygen-substituted carbons.

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|---|

| Ar-H (ortho to OMe) | Aromatic CH | ~7.15 | d | ~129.8 |

| Ar-H (meta to OMe) | Aromatic CH | ~6.85 | d | ~113.9 |

| Ar-C (ipso) | Aromatic C | - | - | ~131.0 |

| Ar-C (para to CH₂) | Aromatic C-O | - | - | ~158.0 |

| -OCH₃ | Methyl | ~3.80 | s | ~55.2 |

| 1 | Benzylic CH₂ | ~2.70 | m | ~41.5 |

| 2 | CH-OH | ~3.75 | m | ~72.0 |

| 3 | CH₂ | ~1.50 | m | ~30.0 |

| 4 | CH₃ | ~0.95 | t | ~10.0 |

| OH | Hydroxyl | Variable (broad s) | s (br) | - |

Deuterium (B1214612) labeling is a powerful technique used to trace reaction pathways and to simplify complex NMR spectra. targetmol.comclearsynth.com By selectively replacing a proton (¹H) with a deuterium (²H) atom, specific signals can be removed from the ¹H NMR spectrum, which aids in signal assignment and the study of reaction mechanisms. chem-station.com For instance, exchanging the hydroxyl proton with deuterium by shaking the sample with D₂O would cause the disappearance of the -OH signal in the ¹H NMR spectrum, confirming its assignment. Furthermore, synthesizing 1-(4-Methoxyphenyl)-2-butanol with deuterium at a specific position, such as one of the C1 benzylic protons, can help elucidate the stereochemical outcome of synthetic reactions. This isotopic substitution has a minimal effect on the chemical properties of the molecule but provides a clear spectroscopic marker. chem-station.com

Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity of atoms within the 1-(4-Methoxyphenyl)-2-butanol molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For 1-(4-Methoxyphenyl)-2-butanol, COSY spectra would show cross-peaks connecting H-4 to H-3, H-3 to H-2, and H-2 to H-1, confirming the linear butanol chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s). For example, the proton signal at ~3.75 ppm would show a cross-peak to the carbon signal at ~72.0 ppm, assigning them to the C2 position.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. libretexts.org It is crucial for connecting different fragments of the molecule. For instance, HMBC would show correlations from the benzylic protons (H-1) to the aromatic carbons (ipso-C and ortho-C), and from the methoxy protons (-OCH₃) to the para-aromatic carbon, confirming the attachment of the butanol chain and methoxy group to the phenyl ring.

| Experiment | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-4 (~0.95 ppm) | H-3 (~1.50 ppm) | Connectivity of the ethyl group |

| COSY | H-3 (~1.50 ppm) | H-2 (~3.75 ppm) | Connectivity of ethyl group to the chiral center |

| COSY | H-2 (~3.75 ppm) | H-1 (~2.70 ppm) | Connectivity of the butanol chain |

| HSQC | Aromatic H (~7.15, 6.85 ppm) | Aromatic C (~129.8, 113.9 ppm) | Direct C-H bonds in the phenyl ring |

| HSQC | H-2 (~3.75 ppm) | C-2 (~72.0 ppm) | Assignment of the chiral center |

| HMBC | H-1 (~2.70 ppm) | Ar-C (ipso, ortho) | Link between the butanol chain and phenyl ring |

| HMBC | -OCH₃ (~3.80 ppm) | Ar-C-O (~158.0 ppm) | Position of the methoxy group |

Since 1-(4-Methoxyphenyl)-2-butanol possesses a chiral center at the C2 position, it exists as a pair of enantiomers. NMR spectra of enantiomers are identical in an achiral solvent. However, the addition of a chiral shift reagent, such as a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), forms transient diastereomeric complexes with the enantiomers. libretexts.orgrsc.org These diastereomeric complexes have different magnetic environments, leading to the separation of corresponding proton signals in the NMR spectrum. researchgate.net The signals for protons close to the chiral center (e.g., H-1, H-2, H-3) will resolve into two distinct sets of peaks, one for each enantiomer. By integrating the areas of these separated peaks, the ratio of the enantiomers can be accurately determined, allowing for the calculation of the enantiomeric excess (ee). tcichemicals.com

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of 1-(4-Methoxyphenyl)-2-butanol is expected to show characteristic absorption bands. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches are observed just below 3000 cm⁻¹. Strong bands corresponding to the aromatic C=C stretching vibrations are found in the 1610-1450 cm⁻¹ region. A prominent C-O stretching band for the secondary alcohol is expected around 1100 cm⁻¹, while the characteristic asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group) will appear around 1250 cm⁻¹ and 1030 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making Raman particularly useful for analyzing the substituted phenyl ring. nih.gov

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad | Weak |

| C-H stretch (aromatic) | 3100 - 3000 | Medium | Strong |

| C-H stretch (aliphatic) | 3000 - 2850 | Strong | Strong |

| C=C stretch (aromatic) | 1610, 1585, 1515, 1460 | Medium-Strong | Strong |

| C-O-C stretch (asymmetric, ether) | ~1250 | Strong | Medium |

| C-O stretch (secondary alcohol) | ~1100 | Strong | Weak |

| C-O-C stretch (symmetric, ether) | ~1030 | Medium | Medium |

| C-H out-of-plane bend (1,4-disubstituted) | 850 - 810 | Strong | Weak |

To aid in the precise assignment of experimental vibrational bands, computational methods are frequently employed. arxiv.org Quantum chemical calculations, often using Density Functional Theory (DFT) with a basis set like B3LYP/6-311++G(d,p), can predict the harmonic vibrational frequencies of the molecule. nih.govmdpi.com While calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies, they can be brought into excellent agreement with experimental data by applying a uniform scaling factor. nist.gov This correlative approach allows for a more confident assignment of complex spectral regions and can help distinguish between vibrational modes that are close in energy. nih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For 1-(4-Methoxyphenyl)-2-butanol, under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z 180 would be expected, although for alcohols, it can sometimes be weak or absent. libretexts.org The fragmentation is dominated by pathways that lead to stable carbocations. Key fragmentation processes include:

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to a peak at m/z 162 (M-18). libretexts.org

Alpha-Cleavage: This is the cleavage of a C-C bond adjacent to the oxygen atom. For a secondary alcohol like this, two alpha-cleavage pathways are possible:

Cleavage between C1 and C2, leading to the loss of a methoxybenzyl radical and formation of a fragment at m/z 59.

Cleavage between C2 and C3, leading to the loss of an ethyl radical (29 Da) and the formation of a resonance-stabilized ion at m/z 151. This is often a significant peak.

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C1-C2 bond to form the highly stable 4-methoxybenzyl cation (a tropylium-like ion) at m/z 121. This is frequently the base peak in the spectrum.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₁H₁₆O₂]⁺ | Molecular Ion (M⁺) |

| 162 | [C₁₁H₁₄O]⁺ | Dehydration (M - H₂O) |

| 151 | [CH₃OC₆H₄CH₂CHOH]⁺ | Alpha-cleavage (Loss of •C₂H₅) |

| 121 | [CH₃OC₆H₄CH₂]⁺ | Benzylic Cleavage |

| 59 | [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage (Loss of •CH₂C₆H₄OCH₃) |

The analysis of these characteristic fragments allows for the confirmation of the molecular weight and the key structural components: a butanol chain, a hydroxyl group at the C2 position, and a 4-methoxyphenyl (B3050149) substituent. libretexts.orgyoutube.com

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that accurately determines the mass-to-charge ratio (m/z) of ions, enabling the elucidation of the elemental composition of a molecule. measurlabs.com This high precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. measurlabs.com For 1-(4-Methoxyphenyl)-2-butanol, with a molecular formula of C₁₁H₁₆O₂, the theoretical exact mass is 180.11503 g/mol . spectrabase.com

HRMS analysis begins with the ionization of the sample, followed by the separation of ions based on their m/z values. measurlabs.com The resulting mass spectrum provides a precise measurement of the molecular ion's mass. In the case of alcohols, the molecular ion peak may be small or even absent in electron ionization (EI) mass spectra. libretexts.orglibretexts.org Fragmentation of the molecular ion is common, and the resulting patterns provide valuable structural information. chemguide.co.uk

For secondary alcohols like 1-(4-Methoxyphenyl)-2-butanol, characteristic fragmentation patterns include alpha-cleavage (breaking the C-C bond adjacent to the hydroxyl group) and dehydration (loss of a water molecule). libretexts.orgyoutube.com Alpha-cleavage of 1-(4-Methoxyphenyl)-2-butanol could result in the formation of several key fragments. Cleavage between C1 and C2 would yield a resonance-stabilized benzylic cation. The loss of a water molecule (18 m/z) is also a common fragmentation pathway for alcohols. libretexts.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for 1-(4-Methoxyphenyl)-2-butanol

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O₂ |

| Theoretical Exact Mass | 180.11503 g/mol |

Table 2: Potential Fragmentation Patterns of 1-(4-Methoxyphenyl)-2-butanol in Mass Spectrometry

| Fragmentation Process | Lost Fragment | Resulting Ion (m/z) |

| Alpha-Cleavage (loss of ethyl radical) | C₂H₅• | 135.0810 |

| Alpha-Cleavage (loss of 4-methoxybenzyl radical) | C₈H₉O• | 45.0334 |

| Dehydration | H₂O | 162.1045 |

Advanced Techniques for Molecular Conformation and Stereoisomer Discrimination

Distinguishing between the enantiomers of a chiral compound and determining their three-dimensional arrangement (conformation) requires specialized analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. creative-biostructure.com While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral derivatizing agents, such as Mosher's acid, can create diastereomers with distinct NMR spectra, allowing for the determination of enantiomeric purity and absolute configuration. researchgate.netwikipedia.org Advanced 2D NMR techniques like COSY and HSQC can help establish the connectivity of atoms within the molecule. creative-biostructure.com The conformation of the molecule, which describes the spatial arrangement of its atoms, can be investigated through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. utdallas.edursc.orglibretexts.org

Chiroptical spectroscopy methods are particularly powerful for analyzing chiral molecules. cas.czsaschirality.orgcas.cz These techniques measure the differential interaction of a chiral sample with left and right circularly polarized light. saschirality.org

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govresearchgate.net The resulting spectrum is highly sensitive to the molecule's absolute configuration and conformation. researchgate.netru.nl For chiral alcohols like 2-butanol (B46777), VCD spectra have been shown to be dependent on the conformation of the hydroxyl group. nih.govcapes.gov.br This technique can provide detailed information about the preferred three-dimensional structure of 1-(4-Methoxyphenyl)-2-butanol in solution. ru.nl The inherent weakness of VCD signals can be a challenge, but advancements in instrumentation and computational methods are continually improving its sensitivity. nih.gov

Raman Optical Activity (ROA) : ROA is another form of vibrational optical activity that measures the difference in the intensity of Raman scattered light from a chiral molecule using circularly polarized incident light. nih.gov It provides complementary information to VCD and is particularly useful for studying molecules in aqueous solutions. nih.gov

Chiral Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a chiral stationary phase (CSP) can physically separate the enantiomers of 1-(4-Methoxyphenyl)-2-butanol. nih.govchromatographyonline.comwikipedia.orgmdpi.com The interaction between the enantiomers and the chiral selector on the stationary phase leads to different retention times, allowing for their separation and quantification. chromatographyonline.com Coupling these chromatographic methods with mass spectrometry (LC-MS/MS or GC-MS) provides both separation and sensitive detection. nih.govmdpi.com

Table 3: Advanced Spectroscopic and Chromatographic Techniques for Chiral Analysis

| Technique | Principle | Information Obtained |

| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. researchgate.netwikipedia.org | Enantiomeric purity, absolute configuration. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. nih.govresearchgate.net | Absolute configuration, conformational analysis. researchgate.netru.nl |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. nih.gov | Stereochemical information, particularly in aqueous solution. nih.gov |

| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. chromatographyonline.commdpi.com | Separation and quantification of enantiomers. wikipedia.org |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. openaccesspub.org DFT methods are used to determine the electronic structure of molecules, which in turn allows for the calculation of a wide array of molecular properties. nih.gov For a molecule like 1-(4-Methoxyphenyl)-2-butanol, DFT calculations would be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. openaccesspub.orgnih.gov

Optimized Geometric Parameters and Molecular Conformations

A fundamental step in any computational analysis is geometry optimization, where the goal is to find the lowest energy arrangement of atoms on the potential energy surface. scm.com This process yields the most stable three-dimensional structure of the molecule. For 1-(4-Methoxyphenyl)-2-butanol, this would involve calculating key bond lengths, bond angles, and dihedral angles that define its shape. The presence of a chiral center at the C2 position and the rotational freedom around several single bonds (e.g., C1-C2, C-O bonds) mean that multiple low-energy conformations likely exist. Computational analysis helps identify these stable conformers and their relative energies.

Table 1: Representative Predicted Geometric Parameters for 1-(4-Methoxyphenyl)-2-butanol (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific literature values for this compound are not available.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ar)-O(methoxy) | ~1.36 Å |

| Bond Length | O(methoxy)-C(methyl) | ~1.43 Å |

| Bond Length | C2-O(hydroxyl) | ~1.43 Å |

| Bond Angle | C(ar)-O-C(methyl) | ~118° |

| Bond Angle | C1-C2-O(hydroxyl) | ~109.5° |

| Dihedral Angle | C(ar)-C1-C2-C3 | Variable (defines conformation) |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. github.io The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. schrodinger.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. wolfram.com MEP maps use a color spectrum to indicate regions of different electrostatic potential: red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential areas (prone to nucleophilic attack). researchgate.netyoutube.com For 1-(4-Methoxyphenyl)-2-butanol, the oxygen atoms of the methoxy (B1213986) and hydroxyl groups would be expected to be regions of negative potential (red), while the hydroxyl hydrogen would be a site of positive potential (blue). youtube.com

Table 2: Predicted Electronic Properties for 1-(4-Methoxyphenyl)-2-butanol (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific literature values for this compound are not available.

| Property | Predicted Value (a.u.) | Predicted Value (eV) |

|---|---|---|

| HOMO Energy | ~ -0.21 | ~ -5.71 |

| LUMO Energy | ~ 0.02 | ~ 0.54 |

| HOMO-LUMO Gap | ~ 0.23 | ~ 6.25 |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is widely used to predict spectroscopic data, which serves as a powerful aid in experimental structure elucidation. nih.gov DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). frontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained and compared with experimental spectra to confirm or assign structures. researchgate.net

Similarly, DFT can compute the harmonic vibrational frequencies corresponding to the molecule's infrared (IR) and Raman spectra. nih.govwisc.edu By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes is obtained. researchgate.netresearchgate.net These calculated frequencies, often scaled by an empirical factor to better match experimental data, help in the assignment of absorption bands observed in experimental IR and Raman spectroscopy. mdpi.com

Table 3: Predicted Spectroscopic Data for 1-(4-Methoxyphenyl)-2-butanol (Illustrative) Note: The following data is illustrative of typical results from DFT calculations, as specific literature values for this compound are not available.

| Spectroscopy Type | Functional Group/Atom | Predicted Value |

|---|---|---|

| ¹H NMR Chemical Shift | -OH proton | Variable (depends on solvent/H-bonding) |

| ¹H NMR Chemical Shift | -OCH₃ protons | ~3.8 ppm |

| ¹³C NMR Chemical Shift | -OCH₃ carbon | ~55 ppm |

| Vibrational Frequency | O-H stretch | ~3600 cm⁻¹ (unscaled) |

| Vibrational Frequency | Aromatic C-H stretch | ~3100-3000 cm⁻¹ (unscaled) |

| Vibrational Frequency | C-O stretch (ether) | ~1250 cm⁻¹ (unscaled) |

Molecular Dynamics Simulations (if applicable for interactions or larger systems)

While DFT is excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. github.iohelsinki.fi MD simulations model the movements of atoms by solving Newton's equations of motion, using a force field to describe the potential energy of the system. researchgate.net

For 1-(4-Methoxyphenyl)-2-butanol, MD simulations could be employed to study its aggregation behavior in different solvents, its interaction with other molecules, or its conformational dynamics in solution. nih.govnih.gov For example, a simulation of this molecule in an aqueous environment could reveal how it forms hydrogen bonds with water and how the hydrophobic phenyl and butyl groups influence the local water structure.

Mechanistic Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products.

Reaction Mechanisms and Kinetic Studies

Mechanistic Pathways of Alcohol Oxidation and Dehydrogenation

The oxidation of 1-(4-methoxyphenyl)-2-butanol to its corresponding ketone, 1-(4-methoxyphenyl)-2-butanone, is a key transformation. The mechanism typically involves the cleavage of the C-H bond at the carbinol carbon (the carbon bearing the -OH group). This process is often studied in the reverse direction through the transfer hydrogenation of the corresponding ketone.

Transfer hydrogenation is a widely used method for the reduction of ketones to alcohols, utilizing a hydrogen donor molecule other than molecular hydrogen (H₂), such as 2-propanol. wikipedia.org The reaction is catalyzed by transition metal complexes, typically involving ruthenium, rhodium, or iridium. mdpi.commdpi.com For the formation of 1-(4-methoxyphenyl)-2-butanol from its ketone, the mechanism is generally understood to proceed via an "outer sphere" pathway, which does not involve the substrate binding directly to the metal's inner coordination sphere.

Two primary mechanistic routes are considered for metal-catalyzed transfer hydrogenation:

Monohydridic Route: In this pathway, the catalyst first forms a metal-hydride species. The hydrogen is then transferred from the metal to the carbonyl carbon of the ketone. Subsequently, a proton is transferred from the hydrogen donor to the carbonyl oxygen, often facilitated by the catalyst or a basic co-catalyst. Deuterium (B1214612) labeling studies using α-deuterated 2-propanol have shown selective transfer of deuterium to the carbonyl carbon, supporting a monohydridic mechanism for certain rhodium catalysts. mdpi.com

Dihydridic Route: This mechanism involves the simultaneous or sequential transfer of two hydrogen atoms from the donor to the catalyst, forming a dihydride species. Both hydrogens are then transferred to the ketone. This route often leads to scrambling of hydrogen isotopes if labeled donors are used. mdpi.com

The reaction typically begins with the coordination of the hydrogen donor (e.g., 2-propanol) to the metal center, followed by β-hydride elimination to form the metal hydride and acetone (B3395972). The ketone substrate then interacts with the metal hydride, leading to the formation of the alcohol product and regeneration of the catalyst. nih.gov

The efficiency and selectivity of transfer hydrogenation and, by extension, alcohol dehydrogenation are highly dependent on the catalyst's structure and the electronic properties of the substrate.

Catalyst Structure: Half-sandwich ruthenium(II) complexes, often featuring η⁶-arene ligands (like p-cymene) and chiral diamine or phosphine (B1218219) ligands, are highly effective catalysts. researchgate.netias.ac.in The nature of these ligands is crucial; for instance, the presence of a primary amine tethered to an N-heterocyclic carbene ligand in a ruthenium complex can facilitate an inner-sphere mechanism where the ketone coordinates directly to the metal. acs.org The basicity of the reaction medium also plays a critical role, as bases like KOtBu are often required to deprotonate the hydrogen donor, initiating the catalytic cycle. researchgate.net

Substituent Effects: The electronic nature of substituents on the aromatic ring of the substrate significantly influences the reaction rate. For acetophenone (B1666503) derivatives, electron-withdrawing groups on the phenyl ring generally accelerate the rate of reduction. ias.ac.inmdpi.com Conversely, electron-donating groups, such as the para-methoxy group in 1-(4-methoxyphenyl)-2-butanol, can slow the reduction of the corresponding ketone. In the context of oxidation, this electron-donating group facilitates the reaction by stabilizing the positive charge that develops in the transition state during hydride abstraction. acs.orgorientjchem.org Studies on the oxidation of substituted benzyl (B1604629) alcohols consistently show a negative rho (ρ) value in Hammett plots, indicating the build-up of positive charge at the benzylic carbon in the rate-determining step. acs.org

Radical Cation Chemistry and Side-Chain Fragmentations

Upon one-electron oxidation, 1-(4-methoxyphenyl)-2-butanol can form a radical cation. The subsequent chemistry of this species is dominated by fragmentation and deprotonation pathways, which are highly influenced by the molecular structure and reaction conditions.

The fragmentation of alcohol radical cations in mass spectrometry typically proceeds via two main pathways:

Alpha (α) Cleavage: This involves the cleavage of a C-C bond adjacent to the oxygen-bearing carbon. For 1-(4-methoxyphenyl)-2-butanol, α-cleavage can occur on either side of the C-2 carbon, leading to the loss of an ethyl radical (CH₃CH₂•) or a p-methoxybenzyl radical (CH₃O-C₆H₄-CH₂•). libretexts.org

Dehydration: This pathway involves the elimination of a water molecule, resulting in an alkene radical cation with a mass 18 units lower than the molecular ion. libretexts.org

In solution, the reactivity of the radical cation of structurally similar methoxy-substituted 1-arylalkanols is governed by a competition between deprotonation at the benzylic carbon (Cα-H, or "carbon acidity") and deprotonation at the hydroxyl group ("oxygen acidity"). researchgate.net The methoxy (B1213986) group strongly stabilizes the positive charge on the aromatic ring, influencing which pathway is favored.

The pH of the solution plays a determinative role in the decay mechanism of arylalkanol radical cations.

In Acidic or Neutral Solutions (Low pH): Deprotonation tends to occur from the benzylic C-H bond. This "carbon acidity" pathway is generally slower but becomes dominant in the absence of a strong base.

In Basic Solutions (High pH): The presence of hydroxide (B78521) ions (OH⁻) can dramatically accelerate the decay of the radical cation. Studies on 4-methoxybenzyl alcohol radical cations show that OH⁻ promotes deprotonation at the alcoholic OH group (oxygen acidity). This process is significantly faster than direct C-H deprotonation and leads to the formation of a benzyloxyl radical intermediate, which can then undergo further reactions. researchgate.net For the radical cation of 1-(4-methoxyphenyl)-ethanol, the reaction with OH⁻ is nearly diffusion-controlled, highlighting the crucial role of the hydroxyl group in the deprotonation process at high pH.

Acid-Catalyzed Transformations and Rearrangement Processes

In the presence of strong, non-nucleophilic acids like sulfuric acid or phosphoric acid, 1-(4-methoxyphenyl)-2-butanol can undergo dehydration to form alkenes. chemistrysteps.com The mechanism for secondary alcohols typically proceeds through an E1 pathway. study.comstudy.com

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The alcohol's oxygen atom is protonated by the acid, converting the poor leaving group (-OH) into a good leaving group (-OH₂⁺). study.com

Formation of a Carbocation: The C-O bond cleaves, and the water molecule departs, generating a secondary carbocation at C-2.

Deprotonation: A base (such as H₂O or HSO₄⁻) removes a proton from an adjacent carbon (C-1 or C-3) to form a double bond.

Due to the formation of a carbocation intermediate, rearrangements can occur to form a more stable carbocation. For the carbocation derived from 1-(4-methoxyphenyl)-2-butanol, a 1,2-hydride shift from C-1 to C-2 would generate a secondary benzylic carbocation. This rearranged carbocation is significantly stabilized by resonance with the electron-rich 4-methoxyphenyl (B3050149) ring. Deprotonation from this rearranged intermediate can lead to conjugated alkene products. youtube.comyoutube.com

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

The kinetic isotope effect (KIE), which measures the change in reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), is a powerful tool for elucidating rate-determining steps.

In the oxidation of secondary benzylic alcohols, a significant primary KIE (kH/kD > 2) is often observed when the hydrogen at the carbinol carbon is replaced with deuterium. orientjchem.org This indicates that the C-H bond is broken in the rate-determining step of the reaction. For example, the oxidation of α,α-dideuteriobenzyl alcohol by imidazolium (B1220033) fluorochromate exhibited a kH/kD value of 5.86. Similar studies on benzyl alcohol oxidation over supported gold catalysts also point to hydride transfer from the benzylic carbon as the rate-limiting step. acs.org These findings strongly support a mechanism involving hydride transfer for the oxidation of 1-(4-methoxyphenyl)-2-butanol.

In transfer hydrogenation, KIE studies using D₂ gas or deuterated substrates in the hydrogenation of acetophenone have shown values (kH/kD) around 1.3, suggesting that the heterolytic splitting of dihydrogen can be the rate-determining step. acs.org Furthermore, studies on the decay of the 3,4-dimethoxybenzyl alcohol radical cation showed a substantial KIE of 3.7 upon α-deuteration, indicating that C-H bond cleavage is involved in the rate-determining step of its decay, even when the initial step is OH deprotonation. researchgate.net

Interactive Data Table: Representative Kinetic Isotope Effects (KIE) in Related Reactions

| Reaction Type | Substrate | Oxidant/Catalyst | KIE (kH/kD) | Implied Rate-Determining Step | Reference(s) |

| Oxidation | Isopropyl-2-d alcohol | Dimethyldioxirane | 5.2 | C-H bond cleavage | researchgate.net |

| Oxidation | α,α-dideuteriobenzyl alcohol | Imidazolium Fluorochromate | 5.86 | C-H bond cleavage | |

| Oxidation | Substituted Benzyl Alcohols | Photocatalyst | ~1.8 | Proton-Coupled Electron Transfer | acs.org |

| Hydrogenation | Acetophenone (with D₂) | Ru(II)-NHC Complex | 1.33 | Heterolytic splitting of H₂ | acs.org |

| Radical Cation Decay | 3,4-(MeO)₂C₆H₃CD₂OH•+ | Self-decay (promoted by OH⁻) | 3.7 | 1,2-H shift coupled to ET | researchgate.net |

Reaction Kinetics and Rate Constant Determinations

A comprehensive search of scientific literature and chemical databases did not yield specific experimental data on the reaction kinetics and rate constant determinations for the compound 1-(4-Methoxyphenyl)-2-butanol. While studies on structurally related compounds and general kinetic principles for similar chemical classes exist, direct research detailing the rates of reaction, the influence of various parameters on these rates, and determined rate constants for 1-(4-Methoxyphenyl)-2-butanol is not available in the public domain based on the conducted search.

Therefore, it is not possible to provide detailed research findings or data tables on the reaction kinetics of this specific compound at this time. Further empirical research would be required to establish its kinetic profile.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The chemical industry's increasing emphasis on green and sustainable practices is steering research towards the development of environmentally benign methods for the synthesis of chiral alcohols like 1-(4-Methoxyphenyl)-2-butanol. ejcmpr.comjddhs.com A significant trend in this area is the adoption of biocatalysis, which utilizes enzymes or whole-cell microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.gov

Recent studies have highlighted the potential of alcohol dehydrogenases (ADHs) for the asymmetric synthesis of chiral alcohols. For instance, novel ADHs have been identified and expressed in host organisms like Escherichia coli to facilitate the efficient production of chiral alcohols. Biocatalytic systems often employ a substrate-coupled cofactor regeneration system, which is crucial for the economic viability of the process. However, challenges such as the poor tolerance of enzymes to co-solvents like 2-propanol and the inhibitory effects of by-products like acetone (B3395972) are being addressed through the discovery of robust enzymes and the design of innovative reactor systems.

Whole-cell biocatalysis presents a cost-effective alternative to using isolated enzymes. Various yeast and bacterial strains have been screened for their ability to asymmetrically reduce prochiral ketones to their corresponding chiral alcohols. researchgate.netresearchgate.net For example, Saccharomyces uvarum and Lactobacillus paracasei have been successfully employed for the enantioselective reduction of 4-methoxyacetophenone, a precursor to chiral 1-(4-methoxyphenyl)ethanol, with high conversion rates and enantiomeric excess. researchgate.netresearchgate.net The optimization of reaction parameters such as pH, temperature, and agitation is crucial for maximizing the efficiency of these biotransformations. researchgate.net

The table below summarizes some of the biocatalytic approaches for the synthesis of chiral aromatic alcohols.

| Biocatalyst | Substrate | Product | Key Findings |

| Alcohol Dehydrogenase (SmADH2) from Stenotrophomonas maltophilia | Various ketones | Chiral Alcohols | High tolerance to 2-propanol; by-product acetone inhibition mitigated by a thermostatic bubble column reactor system. |

| Saccharomyces uvarum | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | Optimization of reaction conditions (pH, temperature, time, agitation) leads to higher conversion and enantiomeric excess. researchgate.net |

| Lactobacillus paracasei BD28 | 4-methoxyacetophenone | (S)-1-(4-methoxyphenyl)ethanol | Gram-scale production with high yield and optical purity achieved using a whole-cell biocatalyst. researchgate.net |

| Alcohol Dehydrogenase (RhADH) from Rhodococcus R6 | Aromatic ketones | Chiral Aromatic Alcohols | A novel and robust medium‐chain alcohol dehydrogenase for the asymmetric reduction of aromatic ketones. nih.gov |

Exploration of New Catalytic Systems for Transformations

The development of novel catalytic systems is paramount for expanding the synthetic utility of 1-(4-Methoxyphenyl)-2-butanol. Research in this area is broadly categorized into biocatalysis and asymmetric chemical catalysis.

In the realm of biocatalysis, ketoreductases (KREDs) are a significant class of enzymes used for the production of optically active alcohols from their corresponding prochiral ketones. researchgate.netnih.gov The pharmaceutical industry has been a frontrunner in adopting biocatalysis for the manufacturing of active pharmaceutical ingredients (APIs), with several processes already established for producing chiral alcohols. nih.gov The challenge of cofactor dependency in KREDs is being addressed through efficient in-situ recycling systems. nih.gov

Asymmetric catalysis using chiral chemical catalysts is another vibrant area of research. cardiff.ac.uk This approach offers a high degree of control over the stereochemical outcome of a reaction, leading to the preferential formation of a single stereoisomer. cardiff.ac.ukbeilstein-journals.org Bifunctional organocatalysts, which contain two distinct functional groups that work in concert to activate the reactants, have shown significant promise in asymmetric synthesis. nih.gov These catalysts can facilitate a variety of stereoselective transformations by creating a well-defined chiral environment in the transition state. nih.gov

The following table provides examples of different catalytic approaches.

| Catalytic System | Reaction Type | Key Features |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | High enantioselectivity, mild reaction conditions. researchgate.netnih.gov |

| Bifunctional Organocatalysts | Asymmetric synthesis | Cooperative activation of nucleophile and electrophile, enabling stereoselective additions. nih.gov |

| Chemoenzymatic Catalysis | Integrated oxidation and reduction | A two-step process in a continuous reactor system for the production of valuable chiral alcohols from racemic mixtures. rsc.org |

Advanced Computational Prediction and Design of Derivatives

Computational chemistry has emerged as a powerful tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. mdpi.com For derivatives of 1-(4-Methoxyphenyl)-2-butanol, computational methods such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are being increasingly employed.

DFT calculations can provide valuable insights into the electronic structure, geometry, and reactivity of molecules. niscpr.res.in These calculations have been used to study the structural parameters of methoxy-phenyl substituted compounds, with results showing good agreement with experimental data from X-ray diffraction. mdpi.comresearchgate.net Molecular Electrostatic Potential (MEP) analysis, a feature of DFT studies, can identify the electrophilic and nucleophilic regions of a molecule, which is crucial for understanding its reactivity. researchgate.net

QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity or other properties. drugdesign.orgwikipedia.org By developing a mathematical relationship between molecular descriptors and the observed activity, QSAR models can be used to predict the properties of new, unsynthesized compounds. wikipedia.orgnih.gov This predictive capability is highly valuable in drug design for identifying promising lead candidates and optimizing their properties. mdpi.com

The table below outlines the applications of these computational methods.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Structural and electronic analysis of methoxy-phenyl derivatives | Optimized geometry, bond parameters, vibrational analysis, and reactive regions of the molecule. mdpi.comniscpr.res.inresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives | Mathematical models to predict the activity of new chemical structures, aiding in drug design. drugdesign.orgwikipedia.orgnih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, or continuous-flow synthesis, is a modern paradigm in chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. researchgate.net The integration of flow chemistry with the synthesis of compounds related to 1-(4-Methoxyphenyl)-2-butanol is an emerging trend.

Multi-step syntheses that are traditionally performed in a cascade of batch reactors can be telescoped into a continuous flow system. researchgate.net For example, the synthesis of 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated in a flow system consisting of multiple micropacked bed reactors. researchgate.net Such systems can integrate different catalytic steps, such as oxidation, C-C coupling, and reduction, in a seamless manner. researchgate.net

Flow chemistry is also being applied to well-established reactions like the Heck reaction, which is a cornerstone of C-C bond formation. beilstein-journals.org The use of supercritical carbon dioxide as a solvent in continuous-flow Heck reactions of 4-iodoanisole (B42571) has been explored, demonstrating the potential for greener and more efficient processes. beilstein-journals.org The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor allows for the optimization of reaction outcomes. nih.govmdpi.com

The table below highlights some examples of flow chemistry applications.

| Reaction | Flow System | Key Advantages |

| Synthesis of 4-(4-methoxyphenyl)butan-2-one | Telescoped micropacked bed reactors | Integration of multiple reaction steps (oxidation, C-C coupling, reduction) into a continuous process. researchgate.net |

| Heck reaction of 4-iodoanisole | Continuous flow reactor with supercritical CO2 | Enhanced reaction rates and potential for a more environmentally friendly process. beilstein-journals.org |

| General API Synthesis | Various continuous-flow setups | Improved safety, better process control, and potential for automation and in-line purification. mdpi.comthieme-connect.de |

Investigation of Stereochemical Influence on New Applications

The stereochemistry of 1-(4-Methoxyphenyl)-2-butanol is a critical factor that can significantly influence its biological activity and its utility as a chiral building block in the synthesis of complex molecules. The presence of a stereocenter at the 2-position means that the compound can exist as two enantiomers, (R)- and (S)-1-(4-methoxyphenyl)-2-butanol.

The differential biological activity of enantiomers is a well-established phenomenon in pharmacology. Therefore, the development of stereoselective synthetic methods to access enantiomerically pure forms of 1-(4-Methoxyphenyl)-2-butanol and its derivatives is of paramount importance. Asymmetric catalysis, both chemical and enzymatic, plays a pivotal role in achieving this goal. cardiff.ac.ukbeilstein-journals.org

The influence of stereochemistry is also a central consideration in multicomponent reactions where new stereocenters are formed. nih.gov For instance, in the Passerini and Ugi reactions, the stereochemical outcome is a major challenge that is being actively researched. nih.govnih.gov The ability to control the stereochemistry in these reactions would significantly enhance their synthetic power.

Multi-Component Reactions Involving the Compound

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants are combined in a single step to form a complex product that incorporates atoms from all the starting materials. tcichemicals.combaranlab.org The efficiency and atom economy of MCRs make them highly attractive for the rapid generation of diverse chemical libraries for drug discovery and other applications. beilstein-journals.org

The Passerini and Ugi reactions are two of the most well-known isocyanide-based MCRs. mdpi.com The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgorganicreactions.org The Ugi reaction is a four-component reaction involving an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, yielding an α-aminoacyl amide derivative. thieme-connect.deorganic-chemistry.orgnih.gov

While the direct participation of 1-(4-Methoxyphenyl)-2-butanol in these reactions as a primary reactant is not extensively documented, its precursor, 4-methoxybenzaldehyde (B44291), is a common aldehyde component in such transformations. The resulting products could then be further modified to incorporate the 2-butanol (B46777) moiety. The exploration of MCRs that can directly utilize chiral alcohols like 1-(4-Methoxyphenyl)-2-butanol or its derivatives is a promising area for future research.

The table below compares the key features of the Passerini and Ugi reactions.

| Reaction | Number of Components | Reactants | Product | Key Characteristics |

| Passerini Reaction | Three | Carboxylic acid, carbonyl compound, isocyanide | α-Acyloxy amide | Typically carried out in aprotic solvents; proceeds via a concerted mechanism. nih.govwikipedia.orgorganic-chemistry.org |

| Ugi Reaction | Four | Amine, carbonyl compound, carboxylic acid, isocyanide | α-Aminoacyl amide | Favored in polar protic solvents; proceeds via the formation of an imine intermediate. organic-chemistry.orgnih.govbeilstein-journals.org |

Q & A

Basic: What are the optimal synthetic routes for 1-(4-Methoxyphenyl)-2-butanol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis of 1-(4-Methoxyphenyl)-2-butanol typically involves:

- Grignard Reaction : Reacting 4-methoxybenzaldehyde with a Grignard reagent (e.g., CH₂CH₂MgBr) to form a secondary alcohol. Temperature control (-10°C to 0°C) minimizes side reactions .

- Catalytic Hydrogenation : Reducing a ketone precursor (e.g., 1-(4-Methoxyphenyl)-2-butanone) using palladium on carbon (Pd/C) under H₂ gas at 50–60°C. Solvent choice (ethanol vs. THF) impacts reaction efficiency .

- Acid/Base Catalysis : Condensation reactions with sulfuric acid or sodium hydroxide, depending on substrate compatibility. Excess methoxyphenyl derivatives may require stoichiometric adjustments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations